molecular formula C18H19N3O4S2 B11432975 Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate

Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate

Cat. No.: B11432975
M. Wt: 405.5 g/mol
InChI Key: BURKNQXDOSFQRC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, a sulfanyl group, and an ethyl ester moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thieno[3,2-D]pyrimidine core can be reduced to form alcohols.

    Substitution: The ethyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets in the body. The thieno[3,2-D]pyrimidine core is known to inhibit certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-D]pyrimidin-4-one Derivatives: These compounds share the same core structure but may have different substituents.

    Sulfanyl-Substituted Compounds: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate is unique due to its combination of a thieno[3,2-D]pyrimidine core, a sulfanyl group, and an ethyl ester moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[[2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H19N3O4S2/c1-3-25-17(24)11-6-4-5-7-12(11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-7H,3,8-10H2,1-2H3,(H,19,22)

InChI Key

BURKNQXDOSFQRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SCC3

Origin of Product

United States

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